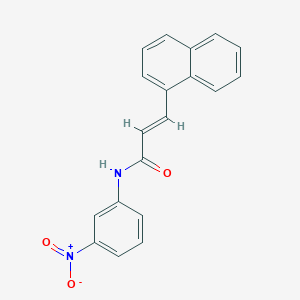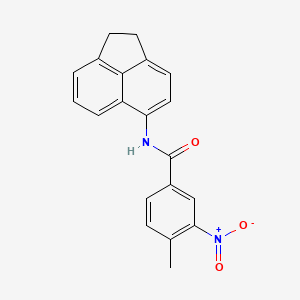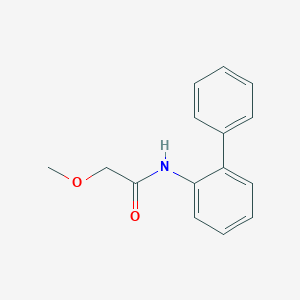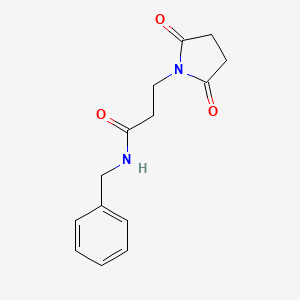
2-(4-methoxybenzyl)naphthoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxybenzyl)naphthoquinone is a synthetic compound that has been widely studied for its potential therapeutic applications. The compound is also known as plumbagin and has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antioxidant effects.
Wirkmechanismus
The mechanism of action of 2-(4-methoxybenzyl)naphthoquinone is not fully understood. However, it is believed that the compound exerts its biological effects by modulating various signaling pathways in cells. For example, the compound has been found to activate the p53 signaling pathway, which plays a critical role in regulating cell growth and apoptosis.
Biochemical and Physiological Effects
2-(4-methoxybenzyl)naphthoquinone has been shown to exhibit a range of biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. The compound has also been shown to inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase.
In addition to its antitumor effects, 2-(4-methoxybenzyl)naphthoquinone has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. The compound has also been shown to reduce oxidative stress in cells by increasing the activity of antioxidant enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-methoxybenzyl)naphthoquinone in lab experiments is its ability to induce apoptosis in cancer cells. The compound has been found to be effective against a range of cancer cell lines, making it a promising candidate for further development as an anticancer agent.
However, one of the limitations of using 2-(4-methoxybenzyl)naphthoquinone in lab experiments is its potential toxicity. The compound has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 2-(4-methoxybenzyl)naphthoquinone. One area of research is the development of novel derivatives of the compound with improved efficacy and reduced toxicity. Another area of research is the investigation of the mechanism of action of the compound, which may lead to the identification of new targets for cancer therapy.
Conclusion
In conclusion, 2-(4-methoxybenzyl)naphthoquinone is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit antitumor, anti-inflammatory, and antioxidant effects. The synthesis of the compound can be achieved through various methods, and it has been shown to be effective against a range of cancer cell lines. However, the potential toxicity of the compound may limit its use in certain applications. Future research is needed to further elucidate the mechanism of action of the compound and to develop novel derivatives with improved efficacy and reduced toxicity.
Synthesemethoden
The synthesis of 2-(4-methoxybenzyl)naphthoquinone can be achieved through various methods, including the reaction of 2-hydroxy-1,4-naphthoquinone with 4-methoxybenzyl chloride. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide. The yield of the reaction can be improved by optimizing the reaction conditions, including the temperature, reaction time, and reactant concentrations.
Wissenschaftliche Forschungsanwendungen
2-(4-methoxybenzyl)naphthoquinone has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit antitumor activity against a range of cancer cell lines, including breast, lung, and prostate cancer cells. The antitumor activity of the compound is believed to be due to its ability to induce apoptosis and inhibit cell proliferation.
In addition to its antitumor activity, 2-(4-methoxybenzyl)naphthoquinone has been found to exhibit anti-inflammatory and antioxidant effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells.
Eigenschaften
IUPAC Name |
2-[(4-methoxyphenyl)methyl]naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c1-21-14-8-6-12(7-9-14)10-13-11-17(19)15-4-2-3-5-16(15)18(13)20/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDGZAXBWMQSSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CC(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxybenzyl)naphthoquinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-{[(3-fluoro-4-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5789569.png)


![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5789580.png)

![5-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-methylbenzoic acid](/img/structure/B5789592.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5789599.png)
![2-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)benzamide](/img/structure/B5789608.png)



![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5789643.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5789649.png)
